![molecular formula C19H14O3 B14610744 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one CAS No. 59431-43-5](/img/structure/B14610744.png)
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one typically involves the condensation of 4-methylacetophenone with chromen-4-one derivatives under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Substituted chromen-4-one derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the 3-(4-methylphenyl)-3-oxoprop-1-enyl substituent but shares the chromen-4-one core.
Flavonoids: A class of compounds with similar structural features but different substituents and biological activities.
Coumarins: Another class of compounds with a benzopyran core, known for their anticoagulant properties.
Uniqueness
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
59431-43-5 |
|---|---|
Fórmula molecular |
C19H14O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-[3-(4-methylphenyl)-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C19H14O3/c1-13-6-8-14(9-7-13)17(20)11-10-15-12-22-18-5-3-2-4-16(18)19(15)21/h2-12H,1H3 |
Clave InChI |
JVOHKUCPCRMTCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC2=COC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
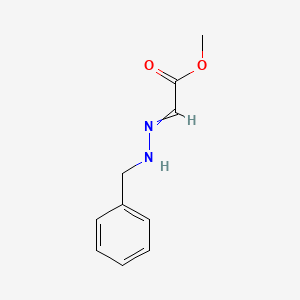

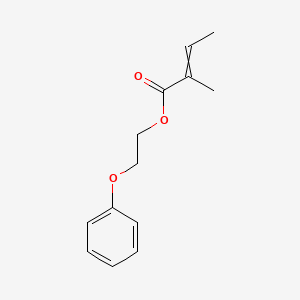
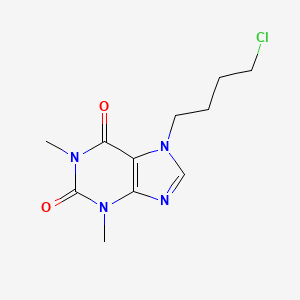
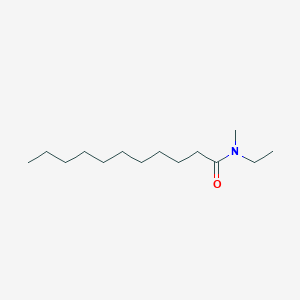
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
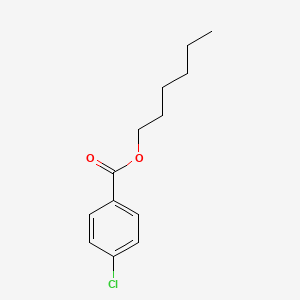
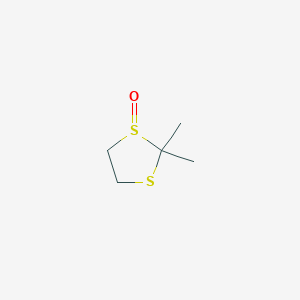


![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

